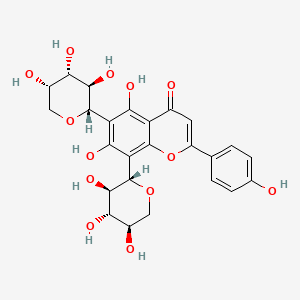

Apigenin 6-C-alpha-L-arabinopyranosyl-8-C-beta-D-xylopyranoside

CAS No.: 677021-30-6

Cat. No.: VC5979589

Molecular Formula: C25H26O13

Molecular Weight: 534.47

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 677021-30-6 |

|---|---|

| Molecular Formula | C25H26O13 |

| Molecular Weight | 534.47 |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]-8-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |

| Standard InChI | InChI=1S/C25H26O13/c26-9-3-1-8(2-4-9)13-5-10(27)14-19(32)15(24-21(34)17(30)11(28)6-36-24)20(33)16(23(14)38-13)25-22(35)18(31)12(29)7-37-25/h1-5,11-12,17-18,21-22,24-26,28-35H,6-7H2/t11-,12+,17-,18-,21+,22+,24-,25-/m0/s1 |

| Standard InChI Key | LDVNKZYMYPZDAI-GGBIRIBISA-N |

| SMILES | C1C(C(C(C(O1)C2=C(C(=C3C(=C2O)C(=O)C=C(O3)C4=CC=C(C=C4)O)C5C(C(C(CO5)O)O)O)O)O)O)O |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Apigenin 6-C-α-L-arabinopyranosyl-8-C-β-D-xylopyranoside features a flavone backbone (apigenin: 4',5,7-trihydroxyflavone) substituted with two pentose sugars. The C-6 position carries an α-L-arabinopyranosyl moiety, while the C-8 position is modified by a β-D-xylopyranosyl group . This dual C-glycosylation confers exceptional stability against enzymatic hydrolysis compared to O-glycosides, a characteristic critical for its bioavailability and metabolic fate .

The stereochemical configuration of the glycosidic linkages was resolved through nuclear magnetic resonance (NMR) spectroscopy, with key diagnostic signals including:

-

¹H-NMR: Aromatic protons at δ 6.82 (H-3) and δ 6.92 (H-5), coupled with anomeric protons from arabinose (δ 5.12, J = 3.5 Hz) and xylose (δ 4.98, J = 7.8 Hz) .

-

¹³C-NMR: Distinct signals for C-6 (δ 108.5) and C-8 (δ 104.3) carbons bonded to sugars, alongside typical flavone carbonyl (δ 182.1, C-4) and hydroxylated aromatic carbons .

Physicochemical Properties

The compound’s hydrophilicity is moderated by its glycosyl groups, though the lack of free hydroxyls on the sugar moieties (due to C-glycosidic bonds) reduces polarity compared to O-glycosides .

Natural Occurrence and Biosynthetic Pathways

Botanical Sources

This compound has been identified in:

-

Viola yedoensis (Beijing violet): Leaf and flower extracts .

-

Unspecified Asteraceae species: Suggested by structural analogs in related genera .

Its occurrence in Viola aligns with the genus’s reputation for producing diverse C-glycosylated flavones as chemical defenses against herbivory and pathogens .

Biosynthetic Origins

The biosynthesis likely proceeds via:

-

Phenylpropanoid pathway: Conversion of phenylalanine to p-coumaroyl-CoA.

-

Flavonoid core formation: Condensation with malonyl-CoA to yield naringenin chalcone, followed by isomerization and oxidation to apigenin.

-

Glycosylation: Sequential C-glycosylation by UDP-sugar-dependent glycosyltransferases (UGTs):

Pharmacological Profile and Mechanistic Insights

Anti-inflammatory Activity

Apigenin derivatives modulate key inflammatory pathways:

-

NF-κB inhibition: Blocking nuclear translocation in LPS-stimulated macrophages (IC₅₀ ~12 μM for analogs) .

-

Cytokine suppression: Downregulation of TNF-α, IL-6, and IL-1β in RAW 264.7 cells .

The C-glycoside’s stability may prolong these effects in vivo by resisting β-glucosidase-mediated deglycosylation in the gut .

Research Limitations and Future Directions

Despite its promising scaffold, critical knowledge gaps persist:

-

Pharmacokinetics: No ADME (Absorption, Distribution, Metabolism, Excretion) data available.

-

Synergistic effects: Potential interactions with coexisting flavonoids in Viola extracts unexamined.

-

Synthetic access: No reported total synthesis, hindering structure-activity studies.

Priority research areas include:

-

Targeted isolation from understudied medicinal plants.

-

Hemisynthesis via enzymatic glycosylation of apigenin.

-

In vivo validation of neuroprotection in transgenic Alzheimer’s models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume